

Application Notes and Protocols: Coupling Fmoc-D-Lys(Biotin)-OH to a Peptide

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Compound of Interest

Compound Name: *Fmoc-D-Lys(Biotin)-OH*

Cat. No.: *B613496*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Biotinylated peptides are invaluable tools in life sciences research and drug development. The high-affinity interaction between biotin and avidin or streptavidin ($K_d < 10^{-10}$ M) forms the basis for numerous applications, including affinity purification, immunoassays, protein interaction studies, and targeted drug delivery.[1][2] Incorporating a biotin moiety into a peptide can be achieved during solid-phase peptide synthesis (SPPS) using derivatives like **Fmoc-D-Lys(Biotin)-OH**. This modified lysine derivative allows for the precise placement of a biotin label on the side chain of a D-lysine residue within the peptide sequence.[3][4]

This document provides a detailed protocol for the coupling of **Fmoc-D-Lys(Biotin)-OH** to a resin-bound peptide using standard Fmoc/tBu chemistry. It covers reagent preparation, coupling activation, reaction monitoring, and post-synthesis processing.

Experimental Protocols

Materials and Reagents

Resin:

- Fmoc-Rink Amide resin or other suitable resin for C-terminal amide peptides.[5]
- Pre-loaded resin with the initial amino acid of the peptide sequence.

Amino Acids and Reagents:

- Fmoc-protected amino acids for the peptide sequence.
- **Fmoc-D-Lys(Biotin)-OH** (CAS 146987-10-2).[6]
- Coupling/Activation Reagents: HBTU, HATU, HCTU, or PyBOP.[5][7][8]
- Activation Base: N,N-Diisopropylethylamine (DIPEA).[5][7]
- Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF).[5][9]
- Solvents:
 - High-purity DMF.
 - N-Methyl-2-pyrrolidone (NMP) (optional, for solubility).[7]
 - Dimethyl sulfoxide (DMSO) (optional, for solubility).[10]
 - Dichloromethane (DCM).
 - Cold diethyl ether.[5]
- Washing Solvents: DMF, DCM.
- Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a similar cocktail appropriate for the peptide's sequence and protecting groups.[5]
- Monitoring: Ninhydrin test kit or Kaiser test.[5][10]

Protocol for Coupling Fmoc-D-Lys(Biotin)-OH

This protocol assumes the peptide sequence has been synthesized up to the point of adding the D-Lys(Biotin) residue.

Step 1: Resin Preparation and Fmoc Deprotection

- Place the peptide-resin in a suitable reaction vessel.
- Swell the resin in DMF for at least 30-60 minutes.[5]

- Drain the DMF.
- Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
- Agitate the mixture for 5-15 minutes. Repeat this step once.[\[9\]](#)
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
- Wash with DCM (2-3 times) and then DMF (2-3 times).
- Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.

Step 2: Activation and Coupling of **Fmoc-D-Lys(Biotin)-OH** Note: **Fmoc-D-Lys(Biotin)-OH** has low solubility in standard solvents like DMF.[\[7\]](#) Pre-dissolving it is a critical step to ensure efficient coupling.

- In a separate vial, prepare the **Fmoc-D-Lys(Biotin)-OH** solution. It is recommended to use a solvent system that enhances solubility. See Table 1 for options.
- Add **Fmoc-D-Lys(Biotin)-OH** (2-4 molar equivalents relative to the resin substitution) to the chosen solvent.
- Add the coupling reagent (e.g., HBTU, ~3.95 eq.) and the activation base (DIPEA, ~6 eq.).[\[11\]](#)
- Stir the mixture at room temperature until the **Fmoc-D-Lys(Biotin)-OH** is completely dissolved. The solution will form as the carboxylic acid is activated.[\[10\]](#) Crucially, do not add this solution to the resin if solids are still present, as unreacted coupling reagent can cause side reactions.[\[10\]](#)
- Drain the wash solvent from the deprotected peptide-resin.
- Immediately add the activated **Fmoc-D-Lys(Biotin)-OH** solution to the resin.

- Agitate the reaction vessel for 2-4 hours at room temperature. The reaction may take longer depending on the sequence.[\[5\]](#)[\[10\]](#)

Step 3: Monitoring the Coupling Reaction

- After the coupling time, take a small sample of the resin beads.
- Wash the beads thoroughly with DMF and DCM.
- Perform a Kaiser test. A negative result (yellow/clear beads) indicates that the coupling reaction is complete.
- If the test is positive (blue beads), the coupling is incomplete. The coupling step (Step 2) can be repeated with a freshly prepared solution of activated **Fmoc-D-Lys(Biotin)-OH**.[\[5\]](#)

Step 4: Post-Coupling and Synthesis Continuation

- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
- The resin is now ready for the deprotection of the Fmoc group on the newly added Lys(Biotin) residue and coupling of the next amino acid in the sequence.

Peptide Cleavage, Purification, and Characterization

- Final Fmoc Deprotection: After the full peptide sequence is assembled, remove the final N-terminal Fmoc group as described in Step 1.
- Drying: Wash the resin with DCM and dry it thoroughly under a vacuum.[\[5\]](#)
- Cleavage: Treat the dried resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[\[5\]](#)
- Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[\[5\]](#)

- Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove scavengers. Dry the crude peptide pellet.[\[5\]](#)
- Purification: Dissolve the crude peptide in a suitable buffer (e.g., 0.1% TFA in water) and purify using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[\[5\]](#)[\[12\]](#)
- Characterization: Confirm the identity and purity of the final biotinylated peptide using analytical RP-HPLC and mass spectrometry.[\[5\]](#)[\[13\]](#)

Data Presentation

Table 1: Recommended Solvent Systems for **Fmoc-D-Lys(Biotin)-OH**

Solvent System	Molar Equivalents (Typical)	Notes	Reference(s)
DMF with DIPEA	Fmoc-D-Lys(Biotin)-OH (1 eq), DIPEA (as needed)	75 mg of the amino acid is soluble in 1 mL of DMF containing 80 µL of DIPEA.	[7]
NMP	Fmoc-D-Lys(Biotin)-OH (1 eq)	NMP offers better solubility than DMF. A 0.1 M solution can be prepared with gentle heating (40°C).	[7]
DMSO/DMF (1:1 v/v)	Biotin (1 eq)	Used for activating biotin itself, but the principle applies to the lysine derivative to improve solubility.	[10]

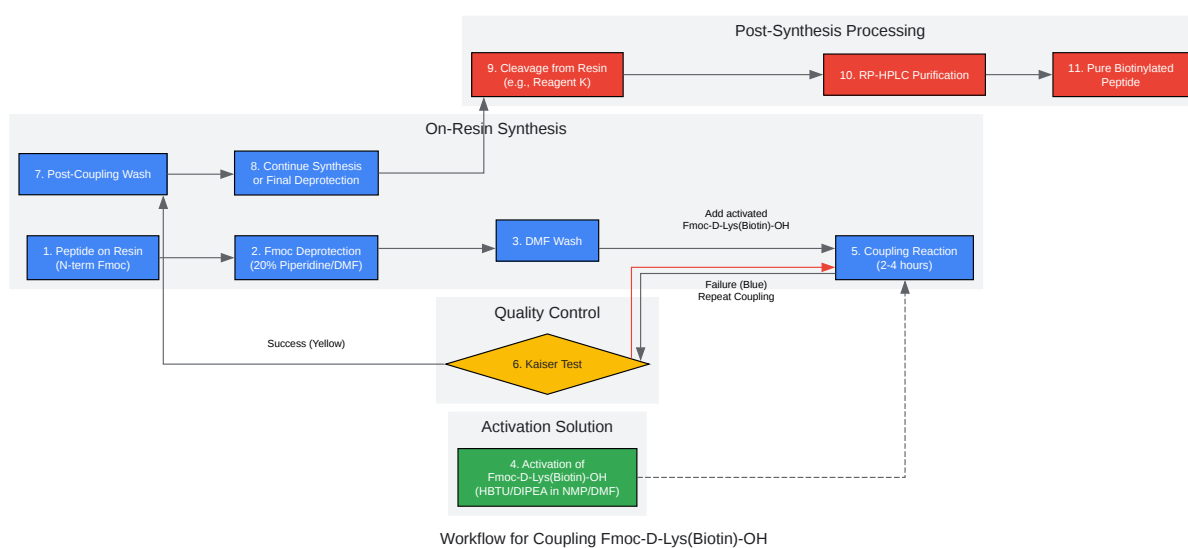
| DCM/NMP (2:1 v/v) | **Fmoc-D-Lys(Biotin)-OH (1 eq)** | A recently utilized mixture to effectively dissolve the reagent. [\[7\]](#) |

Table 2: Common Coupling Reagents for SPPS

Reagent	Full Name	Advantages
HBTU	2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate	Widely used, efficient, and relatively stable.[5]
HATU	1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate	Highly effective for difficult couplings, reduces racemization.[7]
HCTU	2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate	High reactivity, often faster than HBTU.[7]

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Effective coupling reagent, particularly useful in specific applications.[8] |

Mandatory Visualization



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Caption: Experimental workflow for the solid-phase synthesis of a biotinylated peptide using **Fmoc-D-Lys(Biotin)-OH**.

Applications of Biotinylated Peptides

The successful synthesis of biotinylated peptides opens the door to a wide range of biological assays and applications:

- Pull-Down Assays: Biotinylated peptides can be immobilized on streptavidin-coated beads to capture and identify interacting proteins from cell lysates.[1]
- ELISA and Immunoassays: Used as capture or detection agents when immobilized on streptavidin-coated microplates.[1][2]
- Cell and Tissue Labeling: When combined with fluorescently labeled streptavidin, they can be used to visualize and localize target proteins in cells and tissues.[1]
- Affinity Chromatography: The strong biotin-avidin bond is exploited for the efficient purification of proteins or other molecules that bind to the peptide.[12][14]
- Drug Delivery: Biotinylation has been explored as a strategy to improve the pharmacokinetic properties and targeting of therapeutic peptides.[4][10]

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